molecular formula C18H28ClNO B443620 N-(3-chloro-2-methylphenyl)undecanamide

N-(3-chloro-2-methylphenyl)undecanamide

Cat. No.: B443620
M. Wt: 309.9g/mol
InChI Key: PWVCHMMUUKCENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-2-methylphenyl)undecanamide is a substituted aromatic amide featuring a long undecanamide chain (11 carbons) attached to a 3-chloro-2-methylphenyl group. The chloro and methyl substituents on the phenyl ring influence molecular conformation and intermolecular interactions, while the long alkyl chain may enhance solubility and modulate functional properties, such as fluorescence in polymer applications .

Properties

Molecular Formula

C18H28ClNO

Molecular Weight

309.9g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)undecanamide

InChI

InChI=1S/C18H28ClNO/c1-3-4-5-6-7-8-9-10-14-18(21)20-17-13-11-12-16(19)15(17)2/h11-13H,3-10,14H2,1-2H3,(H,20,21)

InChI Key

PWVCHMMUUKCENO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=C(C(=CC=C1)Cl)C

Canonical SMILES

CCCCCCCCCCC(=O)NC1=C(C(=CC=C1)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

A critical structural variable in amide derivatives is the length of the alkyl chain, which impacts solubility, thermal stability, and optoelectronic properties.

Compound Alkyl Chain Length Key Properties/Applications Reference
N-(5-Iodoquinolin-8-yl)undecanamide 11 carbons Higher quantum yield (ΦF = 0.65) in organoboron polymers due to enhanced electron delocalization
(S)-N-(1-((5-Iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide 6 carbons Lower quantum yield compared to undecanamide analog; shorter chain reduces steric stabilization
N-(Quinolin-8-yl)acetamide 2 carbons Moderate quantum yield (ΦF = 0.53); shorter chain limits luminescent efficiency

Key Findings :

  • Longer alkyl chains (e.g., undecanamide) improve quantum yields in organoboron polymers by facilitating ordered packing and reducing aggregation-induced quenching .
  • Shorter chains (e.g., acetamide) may enhance rigidity but limit solubility and electronic conjugation .
Aromatic Substituent Effects

The position and nature of substituents on the phenyl ring significantly alter molecular conformation and intermolecular interactions.

Compound Substituents Conformation Intermolecular Interactions Reference
2-Chloro-N-(3-methylphenyl)acetamide 3-methyl Syn to methyl group Dual N–H⋯O hydrogen bonds along a-axis
2-Chloro-N-(3-nitrophenyl)acetamide 3-nitro Anti to nitro group Similar hydrogen bonding but altered packing
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 3-isopropoxy, 2-CF₃ Not reported Pesticide application; trifluoromethyl enhances bioactivity

Key Findings :

  • Chloro vs. Nitro Groups : Chloro substituents favor syn conformation (relative to the methyl group), while nitro groups induce anti conformations, altering crystal packing .
  • Electron-Withdrawing Groups : Trifluoromethyl or nitro groups enhance biological activity in pesticides (e.g., flutolanil) .

Key Findings :

  • Quinoline-Based Amides: Exhibit strong luminescence due to extended π-conjugation and chelation with boron .
  • Pesticide Derivatives : Chlorophenyl and cyclopropane groups in cyprofuram enhance fungicidal stability .

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